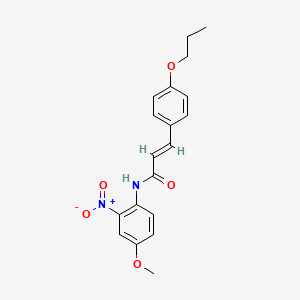
N-(4-methoxy-2-nitrophenyl)-3-(4-propoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-2-nitrophenyl)-3-(4-propoxyphenyl)acrylamide, also known as MNPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MNPA is a member of the acrylamide family and is a yellow crystalline solid that is soluble in organic solvents.
Mecanismo De Acción
N-(4-methoxy-2-nitrophenyl)-3-(4-propoxyphenyl)acrylamide inhibits the activity of acetylcholinesterase and butyrylcholinesterase by binding to the active site of these enzymes. This compound acts as a reversible inhibitor, meaning that it can be displaced by the natural substrate of the enzyme. This compound also has antioxidant properties and can scavenge free radicals, reducing oxidative stress in cells.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and antioxidant effects in vitro and in vivo. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to have analgesic effects in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxy-2-nitrophenyl)-3-(4-propoxyphenyl)acrylamide has several advantages for lab experiments, such as its stability and solubility in organic solvents. However, this compound is relatively expensive and may not be readily available in some labs. Additionally, this compound has a short half-life in vivo, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for N-(4-methoxy-2-nitrophenyl)-3-(4-propoxyphenyl)acrylamide research. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties, such as longer half-lives and increased bioavailability. Additionally, this compound could be studied for its potential use in other disease models, such as cancer and diabetes. Finally, this compound could be further studied for its potential use as a fluorescent probe in bioimaging applications.
Métodos De Síntesis
N-(4-methoxy-2-nitrophenyl)-3-(4-propoxyphenyl)acrylamide can be synthesized using a variety of methods, including the Knoevenagel condensation reaction and the Suzuki coupling reaction. In the Knoevenagel condensation reaction, 4-methoxy-2-nitrobenzaldehyde and 4-propoxybenzaldehyde are reacted with malononitrile and ethyl cyanoacetate in the presence of a base catalyst such as piperidine. The product is then treated with acetic anhydride to form the final this compound compound. In the Suzuki coupling reaction, 4-methoxy-2-nitrophenylboronic acid and 3-(4-bromophenyl)prop-2-enenitrile are reacted in the presence of a palladium catalyst and a base such as potassium carbonate to form this compound.
Aplicaciones Científicas De Investigación
N-(4-methoxy-2-nitrophenyl)-3-(4-propoxyphenyl)acrylamide has potential applications in various scientific research fields, such as medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been studied for its potential use as a fluorescent probe in bioimaging applications.
Propiedades
IUPAC Name |
(E)-N-(4-methoxy-2-nitrophenyl)-3-(4-propoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-3-12-26-15-7-4-14(5-8-15)6-11-19(22)20-17-10-9-16(25-2)13-18(17)21(23)24/h4-11,13H,3,12H2,1-2H3,(H,20,22)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMCISLMKFZOLQ-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{[4-(3,4-dichlorobenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5266575.png)
![N-[1-(2,4-dimethylphenyl)ethyl]propanamide](/img/structure/B5266587.png)

![4-{4-[4-(4-methylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5266598.png)
![2-(4-chlorophenyl)-3-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5266605.png)
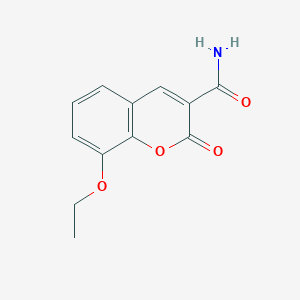
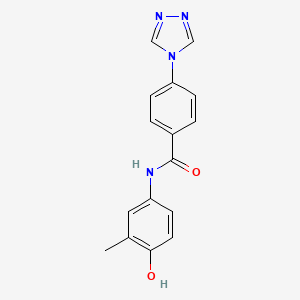
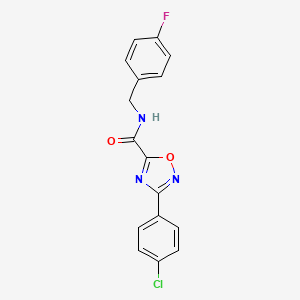
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(4-methyl-2-thienyl)sulfonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5266639.png)
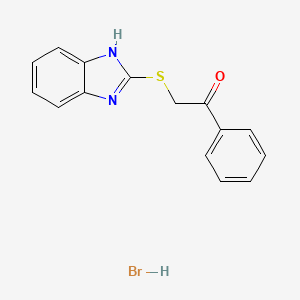
![2-methoxy-4-{[3-(4-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5266659.png)
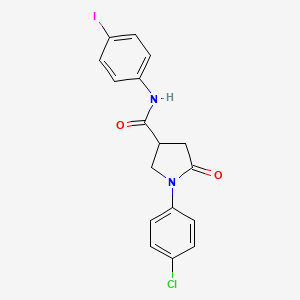
![methyl [4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetate](/img/structure/B5266665.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5266670.png)
